methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers
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Overview
Description
methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers is a chemical compound with a unique structure that includes a cyclobutane ring substituted with an aminomethyl and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The methoxy group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 3-(aminomethyl)-3-ethoxycyclobutane-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers is unique due to the presence of both an aminomethyl and a methoxy group on the cyclobutane ring. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-7(10)6-3-8(4-6,5-9)12-2;/h6H,3-5,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXLBRSCMIXCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(CN)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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